Glutaryl-gly-gly-phe-amc

Vue d'ensemble

Description

Glutaryl-gly-gly-phe-amc is a proteolytic peptide used in the study of the proteasome. It is a sensitive fluorogenic substrate for chymotrypsin, which means it can be used to measure the activity of this enzyme by producing a fluorescent signal upon cleavage . This compound is particularly useful in biochemical research for studying enzyme kinetics and protease activity.

Applications De Recherche Scientifique

Glutaryl-gly-gly-phe-amc has a wide range of applications in scientific research:

Biochemistry: Used to study enzyme kinetics and protease activity.

Cell Biology: Employed in assays to measure proteasome activity in cell lysates.

Medicine: Utilized in drug discovery to screen for protease inhibitors.

Industry: Applied in quality control processes to ensure the activity of proteolytic enzymes in industrial applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glutaryl-gly-gly-phe-amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. The use of large-scale HPLC systems ensures the purity of the final product. Additionally, lyophilization (freeze-drying) is employed to obtain the peptide in a stable, dry form suitable for storage and transport .

Analyse Des Réactions Chimiques

Types of Reactions

Glutaryl-gly-gly-phe-amc primarily undergoes hydrolysis reactions catalyzed by proteases such as chymotrypsin. The hydrolysis of the amide bond in the peptide releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected using fluorescence spectroscopy.

Common Reagents and Conditions

Proteases: Enzymes like chymotrypsin are commonly used to catalyze the hydrolysis of this compound.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are used to maintain the pH during the reaction.

Fluorescence Detection: The release of AMC is monitored using a fluorescence spectrophotometer with excitation and emission wavelengths of 380 nm and 460 nm, respectively.

Major Products

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property makes it a valuable tool for measuring protease activity in various biological samples .

Mécanisme D'action

The mechanism of action of glutaryl-gly-gly-phe-amc involves its cleavage by proteases such as chymotrypsin. The enzyme recognizes the peptide sequence and catalyzes the hydrolysis of the amide bond, releasing the fluorescent AMC moiety. This reaction allows researchers to quantify protease activity based on the intensity of the fluorescence signal .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glutaryl-gly-arg-amc: Another fluorogenic substrate used to study protease activity.

Glutaryl-ala-ala-phe-amc: Similar in structure and used for similar applications in protease assays.

Uniqueness

Glutaryl-gly-gly-phe-amc is unique due to its specific peptide sequence, which makes it a preferred substrate for chymotrypsin. Its high sensitivity and strong fluorescence signal upon cleavage make it an invaluable tool in various biochemical and medical research applications .

Activité Biologique

Glutaryl-gly-gly-phe-amc (GGF-AMC) is a fluorogenic substrate extensively utilized in biochemical research, particularly for studying protease activity. Its unique structure and ability to fluoresce upon cleavage make it a valuable tool in various applications, including enzyme kinetics, proteolytic pathway analysis, and drug discovery.

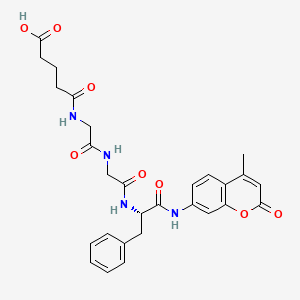

Chemical Structure and Properties

This compound is characterized by its peptide sequence, which includes glutaryl, glycine, glycine, phenylalanine, and the fluorescent moiety 7-amido-4-methylcoumarin (AMC). The compound's structure allows it to be specifically cleaved by certain proteases, notably chymotrypsin, leading to the release of AMC, which can then be quantified through fluorescence spectroscopy.

The primary mechanism of action for GGF-AMC involves its hydrolysis by proteases. Chymotrypsin recognizes the peptide bond between glycine and phenylalanine within the substrate, catalyzing the cleavage that releases AMC. This reaction can be monitored in real-time through fluorescence detection, where the increase in fluorescence correlates with protease activity.

Reaction Overview

Enzyme Kinetics

GGF-AMC is primarily employed to study enzyme kinetics and protease activity. Its specificity for chymotrypsin allows researchers to accurately measure enzyme activity in complex biological samples.

Cell Biology

In cell biology, GGF-AMC is used in assays to assess proteasome activity within cell lysates. This application is crucial for understanding cellular protein turnover and degradation processes.

Drug Discovery

The compound serves as a substrate in drug discovery efforts aimed at identifying protease inhibitors. By screening various compounds against GGF-AMC, researchers can evaluate potential therapeutic agents targeting specific proteases involved in disease mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Specificity | Applications |

|---|---|---|

| Glutaryl-gly-arg-amc | Chymotrypsin | Protease assays |

| Glutaryl-ala-ala-phe-amc | Broad specificity | Protease activity measurement |

| N-succinyl-Gly-Pro-Leu-Gly-Pro-AMC | Mixed specificity | Enzyme kinetics and inhibitor studies |

GGF-AMC stands out due to its high sensitivity and specificity for chymotrypsin, making it a preferred choice over other substrates that may exhibit broader cleavage profiles.

Case Studies and Research Findings

- Protease Activity Assay : A study utilizing GGF-AMC demonstrated its effectiveness in measuring the protease activity of Borrelia burgdorferi. The fluorescence emitted upon hydrolysis was monitored to determine enzyme kinetics under various conditions .

- Inhibition Studies : Research has shown that GGF-AMC can be used to assess the inhibition patterns of different protease inhibitors. For instance, various concentrations of EDTA and PMSF were tested alongside GGF-AMC to evaluate their effects on chymotrypsin activity .

- Clinical Relevance : In a clinical context, GGF-AMC has been employed to profile peptidases in pathological states, such as assessing changes in plasma proteolytic activity during shock conditions .

Propriétés

IUPAC Name |

5-[[2-[[2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O8/c1-17-12-27(38)40-22-14-19(10-11-20(17)22)31-28(39)21(13-18-6-3-2-4-7-18)32-25(35)16-30-24(34)15-29-23(33)8-5-9-26(36)37/h2-4,6-7,10-12,14,21H,5,8-9,13,15-16H2,1H3,(H,29,33)(H,30,34)(H,31,39)(H,32,35)(H,36,37)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCLFHIPMBWDB-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.